molecular formula C5H3ClN4O B13943308 1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one

1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one

Katalognummer: B13943308
Molekulargewicht: 170.56 g/mol
InChI-Schlüssel: PBVJQPKSANCJCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-d][1,2,4]triazinones. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Vorbereitungsmethoden

The synthesis of 1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from readily available imidazoles. One common synthetic route includes the following steps :

    Electrophilic Amination: The process begins with the electrophilic amination of imidazoles, which introduces an amino group into the imidazole ring.

    Cyclization: The amino-imidazole intermediate undergoes cyclization to form the imidazo[1,5-d][1,2,4]triazinone core.

    Chlorination: The final step involves the chlorination of the imidazo[1,5-d][1,2,4]triazinone to yield this compound.

Industrial production methods often involve optimizing these steps to ensure safety, efficiency, and scalability .

Analyse Chemischer Reaktionen

1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C5H3ClN4O

Molekulargewicht

170.56 g/mol

IUPAC-Name

1-chloro-3H-imidazo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C5H3ClN4O/c6-4-3-1-7-2-10(3)5(11)9-8-4/h1-2H,(H,9,11)

InChI-Schlüssel

PBVJQPKSANCJCO-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NNC(=O)N2C=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.